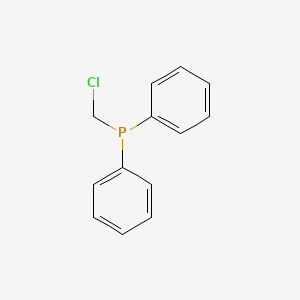

Chloromethyldiphenylphosphine

Description

Historical Perspectives and Early Syntheses of Phosphine (B1218219) Ligands

The journey of phosphine ligands in chemistry began as early as the 19th century, with the first synthesis reported in the 1860s. alfachemic.com However, their profound impact was not fully realized until the mid-20th century. numberanalytics.com The 1960s and 1970s marked a pivotal era, largely spurred by the development of homogeneous catalysis. numberanalytics.com A landmark achievement was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which showcased the exceptional potential of phosphine ligands in catalytic processes like hydrogenation. numberanalytics.com

Early and traditional synthetic routes to phosphine ligands typically involved the reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents, such as Grignard reagents or organolithium compounds. numberanalytics.com For instance, the widely used triphenylphosphine (B44618) is synthesized by reacting PCl₃ with phenylmagnesium bromide. numberanalytics.com Another classical method involves the nucleophilic substitution of alkyl halides with metal phosphides derived from the deprotonation of primary or secondary phosphines. cardiff.ac.uknih.gov These foundational methods paved the way for the creation of a vast library of phosphine ligands, each with distinct electronic and steric properties. numberanalytics.comcardiff.ac.uk The development of dialkylbiaryl phosphine ligands by Stephen L. Buchwald in 1998 further revolutionized the field, particularly for palladium-catalyzed cross-coupling reactions. wikipedia.org

Significance in Contemporary Organometallic and Synthetic Chemistry

Chloromethyldiphenylphosphine and its derivatives, such as the more stable (chloromethyl)diphenylphosphine oxide and phosphine-borane adducts, are highly valuable reagents in modern chemistry. scielo.org.mxresearcher.lifeamazonaws.com The compound's significance stems from its ability to act as a versatile synthon, enabling the introduction of the diphenylphosphino group into a wide array of molecular architectures.

In organometallic chemistry, this compound is a key precursor for synthesizing sophisticated ligand frameworks. A prominent example is its reaction with sodium cyclopentadienide (B1229720) to produce phosphine-functionalized cyclopentadienyl (B1206354) ligands. mdpi.com These ligands are crucial in coordination chemistry, as they combine the properties of a classic cyclopentadienyl ring with a phosphine donor, allowing for the formation of stable and catalytically active metal complexes. mdpi.com The oxide derivative, (chloromethyl)diphenylphosphine oxide, readily forms complexes with various metals, including tin and uranium, which have been characterized extensively. scielo.org.mxjmcs.org.mx

In synthetic chemistry, the reactivity of the chloromethyl group is exploited in various bond-forming reactions. The corresponding carbanion of (chloromethyl)diphenylphosphine oxide participates in Vicarious Nucleophilic Substitution (VNS) reactions, for instance, with nitroarenes, to form new carbon-carbon bonds. acs.org It also serves as a precursor for other functional groups; for example, reaction with sodium azide (B81097) yields azidomethyldiphenylphosphine oxide, a potential source for a phosphorus-substituted nitrene. tandfonline.com Furthermore, the borane (B79455) adduct, (chloromethyl)diphenylphosphine-borane, is used to prepare hybrid ligands through reactions with phosphide (B1233454) anions under phase transfer catalysis conditions. researcher.life These reactions underscore the role of this compound as a pivotal intermediate for constructing complex molecules and specialized ligands for catalysis and materials science. mdpi.comox.ac.uk

Research Findings: Data Tables

The following tables present spectroscopic data for metal complexes derived from (chloromethyl)diphenylphosphine oxide, illustrating the characterization methods used in this area of research.

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) |

| Me₂SnCl₂·L | 3.98 (d, J=7.0 Hz, CH₂), 1.0 (s, CH₃), 7.4-7.8 (m, aryl) | 16.7 (d, J=5.5 Hz), 36.1 (d, J=72.0 Hz), 128.9 (d, J=12.2 Hz), 130.6, 132.8 (d, J=10.0 Hz), 133.0 (d, J=2.8 Hz) | 41.5 | -230.0 |

| Ph₂SnCl₂·L | 3.91 (d, J=7.1 Hz, CH₂), 7.18-7.67 (m, aryl) | 36.5 (d, J=73.5 Hz), 127.0 (d, J=107 Hz), 128.9 (d, J=12.4), 130.5, 132.0 (d, J=10.0 Hz) | 35.6 | -180.0 |

| Ph₃SnCl·L | 3.82 (d, J=6.6 Hz, CH₂), 7.18-7.67 (m, aryl) | 37.27 (d, J=72.4 Hz), 128.59 (d, J=12.1 Hz), 130.11 (J=7.0 Hz), 131.6 (d, J=9.6 Hz) | 30.6 | -82.9 |

L = (Chloromethyl)diphenylphosphine oxide, Ph₂P(O)CH₂Cl. Data sourced from reference scielo.org.mx.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQXQKXFEBWDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527809 | |

| Record name | (Chloromethyl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57137-53-8 | |

| Record name | (Chloromethyl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyldiphenylphosphine and Key Intermediates

Direct Synthetic Routes to Chloromethyldiphenylphosphine

Direct methods for the preparation of this compound primarily involve the controlled alkylation of a diphenylphosphine (B32561) precursor.

A prominent method for the synthesis of this compound is the alkylation of diphenylphosphine using dichloromethane (B109758) under phase-transfer catalysis (PTC) conditions. amazonaws.comacs.org This approach facilitates the reaction between the phosphine (B1218219), which is in an organic phase, and the alkylating agent in a biphasic system.

The reaction typically involves dissolving diphenylphosphine in an organic solvent mixture, such as dichloromethane and toluene. amazonaws.com This organic phase is mixed with an aqueous solution of a strong base, like potassium hydroxide (B78521) (KOH), and a phase-transfer catalyst. amazonaws.com Tetrabutylammonium chloride (n-Bu4NCl) is an effective catalyst for this transformation. amazonaws.com The catalyst transports the hydroxide ions into the organic phase, or the phosphide (B1233454) anion to the interface, enabling the deprotonation of diphenylphosphine and subsequent nucleophilic attack on dichloromethane. Another reported method involves the copper(I)-catalyzed alkylation of diphenylphosphine. nih.gov In this process, when dichloromethane (CH2Cl2) is employed as the solvent, it can be competitively alkylated to produce this compound (PPh2CH2Cl). nih.gov

Table 1: Reaction Conditions for Phase-Transfer Catalysis Synthesis of this compound

| Reactant | Alkylating Agent/Solvent | Base | Catalyst | Solvent System | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine | Dichloromethane (CH2Cl2) | Potassium Hydroxide (KOH) | Tetrabutylammonium Chloride (n-Bu4NCl) | CH2Cl2 / Toluene / Water | amazonaws.com |

Synthesis of Borane (B79455) Adducts of this compound

The borane adduct of this compound is a key intermediate, offering a stabilized form of the phosphine that is easier to handle and purify.

A highly effective strategy for synthesizing (chloromethyl)diphenylphosphine–borane involves the reaction of the pre-formed diphenylphosphine–borane adduct with dichloromethane under phase-transfer catalysis conditions. acs.orgresearchgate.net This method is considered a promising and ready route to this important borane precursor. acs.orgresearchgate.net The protection of the phosphine with a borane group prior to alkylation prevents unwanted side reactions and oxidation.

Alternatively, the synthesis can begin with diphenylphosphine, which is first converted to this compound via phase-transfer catalysis, as described previously. amazonaws.com The resulting phosphine is then complexed with a borane source to yield the final (chloromethyl)diphenylphosphine–borane adduct. amazonaws.com The phosphine-borane complex can be deprotected when necessary using amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net

Table 2: Synthetic Strategies for (Chloromethyl)diphenylphosphine–Borane

| Starting Material | Reagents | Methodology | Reference |

|---|---|---|---|

| Diphenylphosphine–borane | Dichloromethane | Phase-Transfer Catalysis (PTC) | acs.org, researchgate.net |

| Diphenylphosphine | 1. Dichloromethane, KOH, n-Bu4NCl 2. Borane source | Two-step: PTC alkylation followed by borane complexation | amazonaws.com |

Synthesis of this compound Oxide

This compound oxide is another crucial derivative, often used in Horner-Wadsworth-Emmons reactions and for the synthesis of various ligands. acs.org Its preparation is typically achieved through the chlorination of a hydroxylated precursor.

A common and modified literature procedure involves the treatment of hydroxymethyldiphenylphosphine oxide with a chlorinating agent. scielo.org.mx Specifically, a solution of hydroxymethyldiphenylphosphine oxide in dichloromethane is reacted with thionyl chloride at room temperature. scielo.org.mx The reaction is then quenched with water and neutralized to afford the desired product. scielo.org.mx The precursor, hydroxymethyldiphenylphosphine oxide, can be synthesized by reacting chlorodiphenylphosphine (B86185) with an aqueous formaldehyde (B43269) solution in the presence of concentrated hydrochloric acid. scielo.org.mx

An alternative synthetic route has also been reported, where (chloromethyl)diphenylphosphine oxide was prepared from a suitable precursor by reacting it with potassium chloride (KCl) in triethylene glycol at an elevated temperature of 160 °C, achieving a high yield of 92%. tesisenred.net

Table 3: Comparative Synthesis of this compound Oxide

| Starting Material | Chlorinating Agent/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxymethyldiphenylphosphine oxide | Thionyl chloride (SOCl2) | Dichloromethane | Room temperature, 3 hours | Not specified | scielo.org.mx |

| (Diphenylphosphinoyl)methanol derivative | Potassium chloride (KCl) | Triethylene glycol | 160 °C, 30 minutes | 92% | tesisenred.net |

Advanced Chemical Transformations and Reactivity of Chloromethyldiphenylphosphine Derivatives

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chlorine atom in chloromethyldiphenylphosphine is susceptible to displacement by various nucleophiles, a characteristic that has been exploited for the synthesis of a diverse range of functionalized phosphine (B1218219) ligands. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bonded to the chlorine. wikipedia.orgmasterorganicchemistry.com

Formation of Phosphine-Functionalized Cyclopentadienes

A significant application of the nucleophilic substitution reactivity of this compound is the synthesis of phosphine-functionalized cyclopentadienes. This is most commonly achieved by reacting a cyclopentadienide (B1229720) salt, which acts as the nucleophile, with this compound. mdpi.comresearchgate.net For instance, sodium cyclopentadienide has been successfully used to displace the chloride and form a new carbon-carbon bond, thereby attaching the diphenylphosphinomethyl group to the cyclopentadienyl (B1206354) ring. mdpi.comresearchgate.net

This method represents a primary route for creating ligands that combine the coordination properties of both cyclopentadienyl and phosphine moieties, which are valuable in the design of transition metal catalysts. mdpi.com The general reaction scheme involves the deprotonation of a cyclopentadiene (B3395910) derivative to form the nucleophilic anion, followed by its reaction with this compound. researchgate.net

Derivatization to Phospholyl(phosphinoborane)methane Ligands

The synthesis of phospholyl(phosphinoborane)methane ligands showcases another facet of the nucleophilic substitution chemistry of this compound derivatives. In this case, the borane-protected form, (chloromethyl)diphenylphosphine-borane, is often used as the electrophile. acs.org This air- and moisture-stable reagent reacts with nucleophilic phospholyl anions to create a P-C bond on the methane (B114726) bridge, yielding the desired hybrid ligands. acs.org

Two primary strategies have been developed for this transformation:

Pathway 1: Phospholyl anions react with (chloromethyl)diphenylphosphine-borane, affording the target ligands in moderate to good yields (29–67%). acs.org

Pathway 2: A nucleophilic substitution on a cyanophosphole is performed to synthesize phospholyl(dicyclohexylphosphinoborane)methane ligands, although this route generally results in lower yields (18–23%). acs.org

The resulting phospholyl(phosphinoborane)methane ligands can be deprotected to yield the free phospholyl(diphenylphosphino)methanes. acs.org These ligands have been successfully employed in rhodium-catalyzed hydrogenation and hydroboration reactions, demonstrating good to excellent conversions. acs.org

A notable synthesis involves the palladium-catalyzed reaction of the dibenzophospholyl anion with (chloromethyl)diphenylphosphine-borane to prepare the first dibenzophospholyl(diphenylphosphino)methane-borane hybrid ligand. acs.org This borane (B79455) precursor itself can be synthesized through a phase transfer catalysis reaction between diphenylphosphine-borane and dichloromethane (B109758). acs.org

| Reactants | Product | Yield | Reference |

| Phospholyl anions + (Chloromethyl)diphenylphosphine-borane | Phospholyl(phosphinoborane)methane ligands | 29–67% | acs.org |

| Nucleophilic substitution on cyanophosphole | Phospholyl(dicyclohexylphosphinoborane)methane ligands | 18–23% | acs.org |

| Dibenzophospholyl anion + (Chloromethyl)diphenylphosphine-borane (Pd-catalyzed) | Dibenzophospholyl(diphenylphosphino)methane-borane | Not specified | acs.org |

Reactions with Sodium Azide (B81097) to Yield Azido (B1232118) Derivatives

The reaction of this compound oxide with sodium azide provides a straightforward route to azidomethyldiphenylphosphine oxide. tandfonline.com In this nucleophilic substitution, the azide anion displaces the chloride. tandfonline.comlibretexts.org The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. tandfonline.com The resulting azido derivative is a precursor for the corresponding phosphorus-substituted nitrene, Ph2P(O)CH2N, and can react further, for example, with dimethyl acetylenedicarboxylate (B1228247) to form a triazole. tandfonline.com

Reactions of this compound Oxide

This compound oxide, the oxidized form of this compound, exhibits its own unique reactivity, particularly in the realm of nucleophilic aromatic substitution.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a carbanion containing a leaving group at the nucleophilic center reacts with an electron-deficient aromatic compound to replace a hydrogen atom. wikipedia.orgorganic-chemistry.org The anion of this compound oxide is a competent nucleophile in VNS reactions. acs.org

This reaction typically involves the deprotonation of this compound oxide with a strong base, such as sodium hydride, in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org The resulting carbanion then attacks an electron-deficient aromatic ring, such as a nitrobenzene (B124822) derivative, leading to the substitution of a hydrogen atom, usually at a position ortho or para to the electron-withdrawing group. organic-chemistry.orgacs.org

For example, the sodium anion of (chloromethyl)diphenylphosphine oxide reacts efficiently with 4-chloro-3-(trifluoromethyl)nitrobenzene, substituting the hydrogen at the 6-position. acs.org This methodology provides a powerful tool for the C-H functionalization of nitroarenes.

Subsequent Transformations of VNS Products

A key feature of the VNS products derived from this compound oxide is the potential for further chemical modification. The newly formed benzylic center is acidic and can be deprotonated to generate a new nucleophile. acs.org This allows for subsequent one-pot alkylation reactions. acs.org

The intermediate anion formed from the initial VNS reaction can be quenched with various alkylating agents, such as alkyl halides, to introduce a second substituent at the benzylic position. acs.org This three-component coupling process—the VNS nucleophile, the nitroarene, and the alkylating agent—offers a convenient route to a range of α-substituted nitrobenzyl phosphine oxides. acs.org This approach allows for the construction of quaternary carbon centers and the introduction of functional groups that might not be compatible with the initial basic conditions of the VNS reaction. acs.org For instance, the VNS reaction of (chloromethyl)diphenylphosphine oxide with nitrobenzenes can be quenched with substituted benzaldehydes to generate E-stilbenes. acs.org

Azide Chemistry of (Chloromethyl)diphenylphosphine Oxide

(Chloromethyl)diphenylphosphine oxide serves as a valuable precursor in nucleophilic substitution reactions. One of the key transformations is its reaction with azide sources to yield (azidomethyl)diphenylphosphine oxide. This reaction typically involves the displacement of the chloride ion by the azide anion (N₃⁻).

A common method for this synthesis involves treating a precursor of (chloromethyl)diphenylphosphine oxide with sodium azide (NaN₃). wiley-vch.de In a modified literature procedure, the synthesis starts with hydroxymethyldiphenylphosphine oxide, which is first converted to its corresponding tosylate using toluenesulfonyl chloride in pyridine. wiley-vch.de The resulting intermediate is then dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), and heated with an excess of sodium azide. wiley-vch.de The reaction is typically conducted at elevated temperatures, for instance at 110°C for several hours, to ensure complete conversion. wiley-vch.de

The reaction proceeds as follows:

Step 1: Tosylation of Hydroxymethyldiphenylphosphine Oxide Ph₂P(O)CH₂OH + TsCl → Ph₂P(O)CH₂OTs + HCl

Step 2: Nucleophilic Substitution with Sodium Azide Ph₂P(O)CH₂OTs + NaN₃ → Ph₂P(O)CH₂N₃ + NaOTs

Following the reaction, an aqueous workup is performed to quench the reaction and remove inorganic salts. wiley-vch.de The product, (azidomethyl)diphenylphosphine oxide, is then extracted using an organic solvent like dichloromethane (CH₂Cl₂). wiley-vch.de Purification is typically achieved through silica (B1680970) gel chromatography to yield the final product as a white powder. wiley-vch.de A reported yield for this multi-step process is 51%. wiley-vch.de The structure of the resulting (azidomethyl)diphenylphosphine oxide can be confirmed using spectroscopic methods. wiley-vch.de

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Hydroxymethyldiphenylphosphine oxide | 1. Toluene sulfonyl chloride2. Sodium azide | 1. Pyridine2. DMF | 1. 18h, RT2. 5h, 110°C | (Azidomethyl)diphenylphosphine oxide | 51% | wiley-vch.de |

Table 1: Synthesis of (Azidomethyl)diphenylphosphine oxide.

The successful synthesis of (azidomethyl)diphenylphosphine oxide opens pathways to further chemical modifications, such as its use in "click" chemistry reactions or Staudinger ligations, making it a versatile intermediate in synthetic organic and medicinal chemistry. wiley-vch.dersc.org

Formation of Polymeric and Oligomeric Phosphine Derivatives (General)

The incorporation of phosphorus atoms into polymer backbones yields materials with unique thermal, electronic, and catalytic properties. uvm.eduresearchgate.net Several general strategies have been developed for the synthesis of polymeric and oligomeric phosphine derivatives, primarily focusing on the polymerization of phosphorus-containing monomers.

Addition Polymerization of Phosphaalkenes: A significant route to poly(methylenephosphine)s involves the addition polymerization of phosphaalkenes, which contain a phosphorus-carbon double bond (P=C). ubc.catandfonline.com This method is analogous to the polymerization of alkenes. The polymerization can be initiated by either radical or anionic initiators. researchgate.netkent.ac.uk The choice of substituents on the phosphaalkene monomer is crucial, as bulky groups are often required to stabilize the monomer before polymerization. ubc.ca Living anionic polymerization of phosphaalkenes, such as MesP=CPh₂ (where Mes is mesityl), allows for the synthesis of well-defined homo- and block copolymers with controlled molecular weights and narrow polydispersity. researchgate.net In some cases, the polymerization proceeds through an unconventional isomerization mechanism rather than a simple head-to-tail enchainment. x-mol.com

Controlled Radical Polymerization: Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully applied to phosphine-based vinyl monomers. acs.org These methods offer excellent control over the polymer architecture, enabling the synthesis of well-defined homopolymers and block copolymers. acs.org For instance, (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide has been polymerized via RAFT to create reactive polymers that can undergo further post-polymerization modifications. acs.org

| Monomer | Polymerization Method | Initiator/Catalyst | Polymer Type | Reference |

| Phosphaalkenes (e.g., MesP=CPh₂) | Anionic/Radical Polymerization | Alkyllithium reagents/VAZO | Poly(methylenephosphine) | ubc.caresearchgate.net |

| (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide | RAFT Polymerization | RAFT agent (e.g., DDMAT) | Poly(phosphine oxide) | acs.org |

| Phosphine-borane adducts | Dehydrocoupling Polymerization | [(codRhCl)₂] | Poly(phosphine-borane) | acs.org |

| Olefinic monomers & Phosphine Lewis base | Lewis Pair Polymerization | Rare-earth complexes (e.g., Sc(OAr)₃) | Poly(methacrylate) | mdpi.com |

Table 2: General Methods for Synthesizing Phosphine-Containing Polymers.

Dehydrocoupling and Polycondensation: Dehydrocoupling represents another important strategy, particularly for the synthesis of poly(phosphine-borane)s. acs.org In this process, phosphine-borane adducts are heated in the presence of a catalyst, such as a rhodium complex, to form linear polymers with alternating phosphorus and boron atoms in the main chain, releasing hydrogen gas as a byproduct. acs.org Polycondensation reactions, for example between monoalkyl or monoaryl phosphines and dihaloaromatics, have also been employed to synthesize polymers like poly(p-phenylenephosphine)s. tandfonline.com

Lewis Pair Polymerization: Recently, frustrated Lewis pair (FLP) chemistry has been utilized for the polymerization of polar monomers. mdpi.com Simple Lewis pairs, consisting of a rare-earth metal complex as the Lewis acid and a phosphine as the Lewis base, can effectively catalyze the polymerization of monomers like allyl methacrylate. mdpi.com The catalytic activity and the properties of the resulting polymer, such as molecular weight and tacticity, can be tuned by changing the metal center and the phosphine component. mdpi.com

These varied synthetic routes provide access to a wide range of phosphorus-containing polymers and oligomers, each with distinct structures and potential applications as functional materials, including flame retardants, catalysts, and advanced optical materials. researchgate.netresearchgate.net

Coordination Chemistry of Chloromethyldiphenylphosphine Derived Ligands

Complexation with Transition Metals

Chloromethyldiphenylphosphine serves as a valuable precursor for a variety of chelating ligands. By replacing the chloro group with other donor functionalities (e.g., pyridyl, amino, or another phosphino (B1201336) group), bidentate and polydentate ligands can be synthesized. The coordination behavior of these derived ligands with transition metals is a subject of significant interest.

Gold(I) Complexes

Gold(I) centers, which typically favor a linear two-coordinate geometry, form a variety of complexes with phosphine (B1218219) ligands. Ligands derived from this compound, such as those incorporating a secondary donor atom, readily react with gold(I) precursors like (Me₂S)AuCl. For instance, P,N ligands such as diphenyl(2-pyridyl)phosphane form complexes with the formula LAuCl. researchgate.net Depending on the stoichiometry, bis-ligated complexes of the type L₂AuCl can also be synthesized. researchgate.net

The structural characteristics of these complexes are influenced by the nature of the ligand. In mononuclear gold(I) phosphine complexes, the geometry is typically linear or nearly linear. For example, in one gold(I) chloride complex featuring a phosphinoborane ligand, the P-Au-Cl bond angle is slightly bent at 174.35(4)°. nih.gov In cases where two phosphine ligands coordinate to the gold(I) center, the P-Au-P angle also remains close to linear, for instance, at 173.71(3)° in a complex with both triphenylphosphine (B44618) and a phosphinoborane ligand coordinated. nih.gov

Bridging diphosphine ligands analogous to those derivable from this compound, such as bis(diphenylphosphino)methane (B1329430) (dppm), are known to facilitate the formation of dinuclear gold(I) complexes. nih.govnih.gov In these complexes, aurophilic interactions—weak attractive forces between gold atoms—can be observed, influencing the supramolecular structure. nih.gov

| Complex | Bond Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|

| [Au(tBu₂PCH₂BPh₂)Cl] | P-Au-Cl: 174.35(4) | Linear | nih.gov |

| [(Ph₃P)Au(tBu₂PCH₂BPh₂)]⁺ | P-Au-P: 173.71(3) | Linear | nih.gov |

Thallium(I) Complexes

The coordination chemistry of thallium(I) with phosphine ligands, including those derived from this compound, is not as extensively documented as that of other transition metals. Thallium(I) is a soft metal cation and is expected to interact with soft donor atoms like phosphorus. However, the coordination is often influenced by the presence of other coordinating sites on the ligand and the nature of the counter-anion. mdpi.com

In one study involving a phosphine-functionalized cyclopentadienyl (B1206354) ligand, the thallium(I) cation coordinates preferentially to the cyclopentadienyl ring rather than the phosphine group. mdpi.com This results in a polymeric chain structure where thallium(I) centers bridge the ligand moieties, with no direct interaction with the phosphorus atom observed in the solid state. mdpi.com Research on thallium(I) complexes with diarylamido-based PNP pincer ligands has also been reported, where the thallium complex (PNP)Tl is monomeric. researchgate.net The structural chemistry of thallium(I) is often characterized by unpredictable coordination numbers and geometries, which is sometimes attributed to the stereochemical activity of its lone pair of electrons. nih.gov

Ruthenium(II) Complexes

Ruthenium(II) forms a vast array of octahedral complexes, and ligands derived from this compound, especially P,N-type chelating ligands, have been extensively studied. Ligands such as 8-(diphenylphosphino)quinoline, which can be viewed as a derivative where the chloromethyl group is replaced by a quinoline (B57606) moiety, readily form stable chelate complexes with ruthenium(II). researchgate.net

The reaction of such P,N ligands with ruthenium(II) precursors like [Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine) leads to the formation of mixed-ligand complexes, for example, [Ru(bpy)₂(Ph₂Pqn)]²⁺, where Ph₂Pqn is 8-(diphenylphosphino)quinoline. researchgate.net In these complexes, the P,N ligand acts as a bidentate chelate, forming a five-membered ring. researchgate.net The coordination geometry around the ruthenium center is typically a distorted octahedron. acs.org

The electronic properties of these complexes are of significant interest. They often exhibit strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region of their electronic spectra. acs.org The electrochemical properties are also well-studied, with complexes showing reversible one-electron oxidation waves corresponding to the Ru(II)/Ru(III) couple. acs.org

| Complex | Property | Value | Reference |

|---|---|---|---|

| [Ru(bpy)₂(Ph₂Pqn)]²⁺ | Coordination Geometry | Distorted Octahedral | researchgate.netacs.org |

| [Ru(bpy)₂(Ph₂Pqn)]²⁺ | Bite Angle (P-Ru-N) | ~90° | researchgate.net |

| [Ru(bpy)₂(L)]⁺ (L = salicylaldimine ligand) | Redox Couple (Ru(II)/Ru(III)) | Reversible | acs.org |

Palladium Complexes

Palladium(II) complexes are of great interest, particularly in catalysis. Ligands derived from this compound, such as aminomethylphosphines and (phosphinomethyl)oxazolines, form stable square planar complexes with palladium(II). researchgate.netresearchgate.net

For example, ligands of the type (Ph₂PCH₂)₂NR react with palladium(II) precursors to form complexes proposed to have a square planar geometry. researchgate.net Similarly, (2-oxazoline-2-ylmethyl)diphenylphosphine ligands chelate to Pd(II) methyl complexes, such as in [PdMe(Cl)(PCH₂ox)]. researchgate.net These P,N-type ligands create a stable five-membered chelate ring with the palladium center. The geometry around the palladium(II) ion in such complexes is typically a distorted square plane. ajol.info

The reactivity of these complexes is often linked to their catalytic applications. For instance, palladium complexes with aminomethylphosphine ligands have been investigated as catalysts for the Heck reaction. researchgate.net The stability and electronic properties conferred by the chelating ligand are crucial for the catalytic cycle.

| Complex Type | Ligand Type | Typical Geometry | Application | Reference |

|---|---|---|---|---|

| [PdCl₂((Ph₂PCH₂)₂NR)] | P,N,P-pincer or P,P-chelate | Square Planar | Heck Reaction Catalysis | researchgate.net |

| [PdMe(Cl)(PCH₂ox)] | P,N-chelate | Square Planar | Ethylene (B1197577)/CO Copolymerization | researchgate.net |

Rhodium Complexes

Rhodium complexes, particularly those of rhodium(I), are well-known for their catalytic activity in processes like hydroformylation and hydrogenation. Chelating phosphine ligands play a crucial role in stabilizing the metal center and influencing the outcome of the catalytic reaction. Ligands derived from this compound can form stable chelate complexes with rhodium.

For instance, rhodium(I) complexes with β-keto phosphine ligands, which feature a P,O-chelating system, have been synthesized. acs.org Reaction of a ligand like Ph₂PCH₂(CO)Ph with a rhodium precursor can lead to square planar complexes. The geometry and electronic properties of these complexes can be fine-tuned by the choice of ancillary ligands. acs.org Cationic rhodium(I) complexes ligated by chelating diphosphines have also been shown to be effective pre-catalysts for various organic transformations. nih.gov The stability of the chelate ring is a key factor in the catalytic performance of these rhodium complexes.

Nickel(II) Complexes

Nickel(II) complexes with phosphine ligands can adopt either square planar or tetrahedral geometries, depending on the electronic and steric properties of the ligands. preprints.org Chelating N,P ligands derived from this compound, such as 8-(diphenylphosphino)quinoline, react with nickel(II) sources to form stable complexes. researchgate.net

For example, complexes like chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) have been synthesized and structurally characterized, revealing a square planar configuration around the nickel center. researchgate.net In some cases, dimeric structures with square pyramidal geometry can also be formed. researchgate.net These complexes have shown catalytic activity, for instance, in ethylene oligomerization when activated with a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.net The specific structure of the ligand plays a critical role in determining both the geometry of the resulting complex and its subsequent reactivity. researchgate.net

| Complex | Coordination Geometry | Reference |

|---|---|---|

| chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) | Square Planar | researchgate.net |

| [2-methyl-8-(diphenylphosphino)quinoline]nickel(II) dichloride (dimer) | Square Pyramidal | researchgate.net |

Tin and Uranium Complexes of (Chloromethyl)diphenylphosphine Oxide

The reactions of (chloromethyl)diphenylphosphine oxide, ClCH2P(O)Ph2, with various organotin chlorides and uranyl nitrate (B79036) have been investigated to understand its coordination behavior. scielo.org.mx When ClCH2P(O)Ph2 (L) reacts with Me2SnCl2, Ph2SnCl2, and Ph3SnCl, it forms organotin complexes with a 1:1 ligand-to-metal stoichiometry. scielo.org.mxscielo.org.mx In contrast, its reaction with UO2(NO3)2 results in a 2:1 complex. scielo.org.mxscielo.org.mx

These complexes have been extensively characterized using 13C, 119Sn, and 31P NMR spectroscopy, as well as single-crystal X-ray diffraction. scielo.org.mxredalyc.org A key structural finding across these complexes is that the chlorine atom of the (chloromethyl)diphenylphosphine oxide ligand does not engage in direct intramolecular or intermolecular bonding with the tin or uranium metal center. scielo.org.mx The internuclear distances measured are greater than the sum of the respective van der Waals radii, precluding a significant bonding interaction. scielo.org.mx However, the presence of the CH2Cl group is not without effect; clear dipolar interactions are observed in the dimethyltin (B1205294) and uranyl complexes, which influence the conformational and molecular alignments within the crystal structure. scielo.org.mx

All the complexes demonstrate that the (chloromethyl)diphenylphosphine oxide ligand coordinates in a monodentate fashion through the phosphoryl oxygen atom. scielo.org.mx For the tin complexes, the P=O–Sn bond distances fall within the range of 2.264(4) to 2.356(3) Å. scielo.org.mx

Below is a table summarizing key structural data for these complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Tin and Uranium Complexes with (Chloromethyl)diphenylphosphine Oxide

| Complex | M-O Distance (Å) | P-O Distance (Å) | P=O-M Angle (°) |

|---|---|---|---|

| [Me2SnCl2(L)] | 2.356(3) | 1.503(3) | 143.4(2) |

| [Ph2SnCl2(L)] | 2.264(4) | 1.507(4) | 157.0(3) |

| [Ph3SnCl(L)] | 2.290(4) | 1.512(4) | 163.3(3) |

| [UO2(NO3)2(L)2] | 2.361(3) | 1.499(3) | 133.5(2) |

Data sourced from reference scielo.org.mx. L = (Chloromethyl)diphenylphosphine Oxide.

Europium(III) Complexes with Bis(phosphine oxide) Co-ligands

Bis(phosphine oxide) ligands are effective for coordinating with lanthanide ions like Europium(III), leading to complexes with significant luminescent properties. nih.gov The nature of the bridging group between the two phosphine oxide moieties has a substantial impact on the coordination mode and the structure of the resulting complex. nih.gov For instance, bis(phosphine oxides) bridged by a methylene (B1212753) group tend to form stable complexes with lanthanide ions without deprotonation. nih.gov

The reaction of Eu(NO3)3·5H2O and EuCl3·6H2O with bis(diphenylphosphino)alkane dioxides, Ph2P(O)(CH2)n P(O)Ph2 (where n=2, 4, 6), yields polymeric and binuclear complexes. nih.gov The luminescent properties of these Eu(III) complexes are closely related to their structures. nih.gov Some polymeric Eu(III) complexes, in particular, exhibit exceptionally long luminescence lifetimes, reaching up to 3.73 ms, which is attributed to a highly protective hydrophobic shield formed by the ligands. nih.gov

The phosphine oxide ligands act as "antennae," absorbing UV light and transferring the energy to the coordinated Eu(III) ion, which then luminesces. confex.comscielo.br This intramolecular energy transfer is known as the "antenna effect." scielo.br

Analysis of Metal-Ligand Interactions

Ligands derived from this compound can adopt several coordination modes, influencing the geometry and properties of the resulting metal complexes.

Monodentate Coordination Modes

The most common coordination mode for (chloromethyl)diphenylphosphine oxide is monodentate, where the ligand binds to a metal center through a single donor atom. In the case of the tin and uranium complexes discussed previously, the ligand coordinates exclusively through the oxygen atom of the P=O group. scielo.org.mx This interaction involves the donation of a lone pair of electrons from the oxygen to the metal center. Structural analysis confirms this mode, with no evidence of bonding involving the chlorine atom on the methyl group. scielo.org.mx Similarly, phosphine-functionalized cyclopentadiene (B3395910) ligands can exhibit monodentate coordination to metals like gold(I) solely through the phosphine site. mdpi.com

Bidentate Coordination Modes

Bidentate coordination involves a ligand binding to a metal center through two donor atoms. libretexts.org While (chloromethyl)diphenylphosphine oxide itself does not exhibit this behavior in its tin and uranium complexes scielo.org.mx, related diphosphine ligands readily act as bidentate chelators. mdpi.com For example, a long-chain diphosphine ligand derived from a cyclopentadienyl precursor demonstrates bidentate coordination to palladium and rhodium fragments. mdpi.com Bidentate diphosphanylamide ligands have also been shown to coordinate to Eu(II) centers through both a phosphorus and a nitrogen atom. nih.gov This mode of binding often leads to the formation of stable five- or six-membered chelate rings with the metal. mathabhangacollege.ac.in

η5-Coordination of Cyclopentadienyl-Phosphine Hybrid Ligands

The combination of a cyclopentadienyl (Cp) ring and a phosphine group within a single ligand creates a hybrid system capable of versatile coordination. The first phosphine-functionalized cyclopentadiene was synthesized by reacting sodium cyclopentadienide (B1229720) with this compound. mdpi.com Such ligands can coordinate to a metal center through the phosphine donor, the cyclopentadienyl ring, or both simultaneously. mdpi.com Coordination via the five carbon atoms of the Cp ring is termed η5-coordination. This is observed when these hybrid ligands bind to thallium(I). mdpi.com In other cases, such as with ruthenium(II), a combination of phosphine coordination and η5-cyclopentadienyl coordination occurs, leading to a constrained ansa-type structure. mdpi.com

Chelating Ligand Architectures

Chelation describes the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom. mathabhangacollege.ac.in The resulting complex, containing one or more rings, is called a chelate. mathabhangacollege.ac.in This "chelate effect" generally leads to complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.org

Phosphine-based ligands are frequently designed to be chelating agents. For instance, bis(phosphine oxide) ligands like bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) act as chelating ligands for Eu(III), forming a rigid and compact structure that enhances luminescence. nih.gov Diphosphine ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are effective chelating capping ligands for stabilizing gold nanoparticles. mit.edu The architecture of the chelate is critical; the length of the spacer between the phosphine groups influences the "bite angle" at the metal center, which in turn affects the geometry and reactivity of the complex. libretexts.org These chelating architectures are fundamental in catalysis and materials science, where control over the metal's coordination environment is paramount. mit.eduresearchgate.net

Stereochemical Aspects of Coordination

The coordination of ligands derived from this compound to a metal center is governed by a combination of steric and electronic factors, which collectively dictate the stereochemistry of the resulting complex. The diphenylmethylphosphine moiety, the core component provided by this precursor, introduces significant steric bulk and specific electronic characteristics that influence the spatial arrangement of ligands.

The steric properties of phosphine ligands are often quantified by Tolman's cone angle, a measure of the ligand's bulkiness. libretexts.org Ligands with larger cone angles occupy more space around the metal center, influencing the coordination number and the geometry of the complex. For instance, bulky phosphine ligands can favor lower coordination numbers and promote the formation of specific isomers to minimize steric hindrance. slideshare.net In complexes with multiple ligands, the diphenylmethylphosphine group will orient itself to reduce steric clash with other ligands, often preferring a trans arrangement to other bulky groups. slideshare.net

Electronic effects also play a crucial role. Phosphines are typically strong σ-donors and weak π-acceptors. libretexts.org The nature of the substituents on the phosphorus atom can fine-tune these properties. The phenyl groups in this compound-derived ligands contribute to their electronic profile. These electronic properties influence the strength of the metal-ligand bond and can affect the geometry and stability of different stereoisomers. nih.gov

When this compound is used to create multidentate or chelating ligands, such as by linking it to another donor group, the resulting geometric constraints are a primary determinant of stereochemistry. The length and flexibility of the linker chain will dictate the possible coordination geometries and can lead to the formation of chiral complexes. The introduction of charged groups or other functional moieties can lead to secondary interactions, such as hydrogen bonding, which can further stabilize specific stereoisomers. nih.gov

| Factor | Description | Stereochemical Consequence |

|---|---|---|

| Steric Bulk (Cone Angle) | The spatial volume occupied by the diphenylmethylphosphine ligand around the metal center. libretexts.org | Favors lower coordination numbers; influences ligand arrangement (e.g., trans vs. cis isomers) to minimize repulsion. slideshare.net |

| Electronic Properties | The σ-donor and π-acceptor capabilities of the phosphine, influenced by the phenyl and methyl groups. libretexts.org | Affects metal-ligand bond lengths and angles, influencing the stability of different geometric isomers. slideshare.net |

| Chelation/Bridging | Incorporation of the phosphine into a multidentate framework, often via the methylene group. mdpi.com | Imposes rigid geometric constraints, leading to specific, often chiral, structures like ansa-metallocenes. mdpi.comwikipedia.org |

| Secondary Interactions | Non-covalent interactions (e.g., hydrogen bonding, Coulombic forces) when additional functional groups are present. nih.gov | Can lock the complex into a specific conformation, favoring one stereoisomer over others. nih.gov |

Structural Elucidation of Metal Complexes (e.g., Ansa-Type Structures)

A particularly important class of structures formed from this compound derivatives are ansa-metallocenes. The term ansa, from the Greek for "handle," refers to a compound where two cyclopentadienyl (Cp) ligands are linked by a bridging group, with both Cp rings coordinated to the same metal center. wikipedia.org This bridge prevents the free rotation of the Cp rings, locking the complex into a specific conformation and influencing its reactivity. wikipedia.org

The synthesis of such ligands can be achieved by reacting this compound with a cyclopentadienide nucleophile, such as sodium cyclopentadienide. mdpi.com This reaction links the diphenylphosphine (B32561) group to the cyclopentadienyl ring via a methylene bridge. When this functionalized ligand coordinates to a transition metal, it can act as a hybrid ligand, binding through both the Cp ring and the phosphine donor. This chelation results in a stable, rigid ansa-type structure. mdpi.com For example, a ruthenium(II) complex has been synthesized where the ligand coordinates through both the phosphine site and the cyclopentadienyl site, creating this bridged structure. mdpi.com

The structural features of these ansa-complexes are distinct. The bridge dictates the angle between the two coordinated moieties (e.g., the Cp ring and another ligand) and can induce strain, which in turn affects the electronic properties and catalytic activity of the metal center. wikipedia.org The increased stability of these bridged compounds is a key feature; the chelate effect suppresses the η⁵→η³→η¹ slippage of the cyclopentadienyl ligand, and the phosphine donor is held in close proximity to the metal even if it transiently dissociates. mdpi.com

| Structural Feature | Description | Significance |

|---|---|---|

| Bridging Group | A linker (e.g., -CH₂- from this compound) connecting two coordinating ligands, such as two Cp rings or a Cp and a phosphine. wikipedia.org | Restricts ligand rotation, controls stereochemistry, and modifies the electronic environment of the metal. wikipedia.org |

| Cp-Metal-Cp Angle | The angle between the centroids of the two cyclopentadienyl rings. In bridged phosphine-Cp systems, a similar constrained angle exists. | The bridge reduces this angle compared to unbridged analogues, impacting catalytic site accessibility. wikipedia.org |

| Chelate Stability | The enhanced stability due to the multidentate nature of the bridged ligand. mdpi.com | Reduces ligand dissociation and suppresses undesirable side reactions like Cp ring slippage. mdpi.com |

| Chirality | The constrained geometry of the ansa-bridge can create a chiral molecule, even without a stereogenic carbon atom. | Allows for applications in asymmetric catalysis. researchgate.net |

Catalytic Applications of Chloromethyldiphenylphosphine Based Ligands

Palladium-Catalyzed Transformations

Palladium complexes incorporating ligands derived from chloromethyldiphenylphosphine are versatile catalysts for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic and steric properties of these phosphine (B1218219) ligands can be fine-tuned by modifying the backbone structure, which in turn influences the activity, selectivity, and stability of the palladium catalyst.

Allylic Alkylation Reactions, Including Asymmetric Variations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral molecules. The mechanism involves the coordination of an allylic substrate to a Pd(0) center, followed by oxidative addition to form a π-allylpalladium(II) complex. The nucleophile then attacks this intermediate, typically on the face opposite the palladium atom, to yield the alkylated product. rsc.org The enantioselectivity of the reaction is controlled by the chiral ligand bound to the palladium center. mdpi.com

Chiral diphosphine ligands play a critical role in achieving high enantioselectivity in these reactions. mdpi.com Ligands synthesized from this compound can create a specific chiral environment around the metal center, directing the incoming nucleophile to one face of the π-allyl intermediate. While a broad range of chiral phosphines have been successfully employed in AAA, new ligand development remains essential for expanding the scope and efficiency of these transformations. mdpi.comnih.govst-andrews.ac.uk The effectiveness of a given chiral ligand system is highly dependent on the specific substrate and nucleophile used. rsc.org

C–C, C–N, and C–O Bond-Forming Cross-Couplings

Ligands derived from this compound are effective in various palladium-catalyzed cross-coupling reactions that form carbon-carbon, carbon-nitrogen (Buchwald-Hartwig amination), and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for synthesizing complex aromatic compounds. The success of these transformations often relies on the use of bulky and electron-rich phosphine ligands, which promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

The development of new ligands is crucial for expanding the scope of these reactions to include more challenging substrates, such as aryl chlorides, and for enabling reactions to proceed under milder conditions. Dialkylbiaryl phosphines, a related class of ligands, have proven to be particularly effective for a wide variety of C-C, C-N, and C-O bond-forming processes.

Suzuki–Miyaura Synthesis of Biaryl Compounds

The Suzuki–Miyaura reaction is a versatile method for synthesizing biaryl compounds through the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids. researchgate.netiiste.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. nih.gov

Catalyst systems based on palladium complexes with diphenylphosphine (B32561) derivative ligands have demonstrated high activity in these couplings. For instance, complexes have been used as pre-catalysts for the coupling of various aryl bromides and chlorides with substituted phenylboronic acids. researchgate.netiiste.org The choice of ligand is critical for achieving high turnover numbers and for coupling sterically hindered or electronically deactivated substrates. researchgate.net

Table 1: Suzuki–Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst | Yield (%) |

| 1 | p-Chloroacetophenone | Complex 4a | 95 |

| 2 | p-Chloroacetophenone | Complex 4b | 92 |

| 3 | Bromobenzene | Complex 4a | 98 |

| 4 | Bromobenzene | Complex 4b | 96 |

Data sourced from studies on diphenylphosphine derivative catalysts. researchgate.net

Heck Reactions

The Heck reaction, the palladium-catalyzed coupling of aryl or vinyl halides with alkenes, is a cornerstone of C-C bond formation. nih.gov Aminomethylphosphine (P-C-N) type ligands, which can be synthesized from this compound, form highly active palladium(II) complexes for this transformation.

Complexes such as [PdCl2{(Ph2PCH2)2NR}] (where R can be various organic groups) have been investigated as catalysts for the Heck reaction between aryl halides and methyl acrylate. These catalysts show high activity, leading to good yields of the corresponding methyl cinnamate products. The turnover numbers (TON) indicate high catalyst efficiency, particularly with iodo- and bromobenzene.

Table 2: Heck Reaction of Aryl Halides with Methyl Acrylate Using [PdCl2{(Ph2PCH2)2N(CH2)3Si(OEt)3}] Catalyst

| Entry | Aryl Halide | Time (h) | Yield (%) | TON |

| 1 | Iodobenzene | 0.5 | 98 | 1960 |

| 2 | Bromobenzene | 1 | 95 | 1900 |

| 3 | Chlorobenzene | 24 | 40 | 800 |

Reaction conditions: Aryl halide (1 mmol), methyl acrylate (1.2 mmol), Et3N (1.5 mmol), catalyst (0.05 mol%), DMF (5 mL), 120 °C. Data extracted from a study on aminomethylphosphine-ligated palladium complexes.

Rhodium-Catalyzed Reactions

Rhodium complexes are widely used for catalytic processes such as hydroformylation, hydrogenation, and C-H activation. The performance of these catalysts is heavily influenced by the coordinated phosphine ligands. Bidentate phosphine ligands derived from this compound can chelate to the rhodium center, creating a stable complex with well-defined geometry that can influence both the activity and selectivity of the reaction.

In rhodium-catalyzed hydroformylation, for example, the choice of a bisphosphine ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde) and, in asymmetric versions, the enantioselectivity. rsc.org While many different phosphine ligands have been explored, ligands with specific bite angles and electronic properties are often required to achieve optimal results for a given substrate. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of chloromethyldiphenylphosphine, offering unparalleled detail about its molecular framework through the analysis of various atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the chloromethyl group.

The phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the phosphorus atom and any anisotropic effects from the phenyl rings themselves.

The protons of the chloromethyl (-CH₂Cl) group are expected to appear as a doublet further upfield. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus. For the related compound, (chloromethyl)diphenylphosphine oxide, the methylene (B1212753) protons are observed as a doublet at approximately 3.65 ppm with a coupling constant (J) of 13.7 Hz. rsc.org A similar chemical shift and coupling pattern would be anticipated for this compound, although the exact value may differ due to the different oxidation state of the phosphorus atom.

Table 1: Expected ¹H NMR Data for this compound This table is based on data from analogous compounds and theoretical principles.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) | N/A |

| Chloromethyl (CH₂) | ~3.5 - 4.0 | Doublet (d) | ~13-14 (²JP-H) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbons in the phenyl rings and the single carbon of the chloromethyl group.

The aromatic carbons typically resonate in the δ 120-140 ppm range. Due to coupling with the phosphorus atom, these signals often appear as doublets. The ipso-carbon (the carbon directly attached to the phosphorus) shows a larger coupling constant than the ortho, meta, and para carbons. For the analogous (chloromethyl)diphenylphosphine oxide, the aromatic carbons appear at δ 128.3, 128.4, 131.2, 131.6, and 132.0 ppm, with P-C coupling constants ranging from 5.4 to 10.2 Hz for the ortho, meta, and para positions, and a much larger coupling of 99.0 Hz for the ipso carbon. rsc.org

The carbon of the chloromethyl group is expected to appear further upfield and will also be split into a doublet due to one-bond coupling with the phosphorus atom (¹JP-C). In (chloromethyl)diphenylphosphine oxide, this carbon signal is observed at δ 37.8 ppm with a large coupling constant of 66.8 Hz. rsc.org

Table 2: ¹³C NMR Data for (Chloromethyl)diphenylphosphine Oxide Data sourced from studies on the phosphine (B1218219) oxide derivative. rsc.org

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JP-C, Hz) |

|---|---|---|---|

| ipso-C | 132.2 | Doublet (d) | 99.0 |

| ortho-C | 131.2 | Doublet (d) | 10.2 |

| meta-C | 128.4 | Doublet (d) | 12.1 |

| para-C | 131.6 | Singlet (s) | N/A |

| CH₂Cl | 37.8 | Doublet (d) | 66.8 |

Phosphorus-31 (³¹P) NMR is a highly effective technique for characterizing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. rsc.org The ³¹P NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is characteristic of a tertiary phosphine.

The chemical shift is sensitive to the electronic and steric environment of the phosphorus atom. For tertiary phosphines with alkyl and aryl substituents, the chemical shifts typically appear in the range of δ -60 to -10 ppm. science-and-fun.de For example, the related compound (2-chlorophenethyl)diphenylphosphine exhibits a ³¹P chemical shift at δ -15.5 ppm. rsc.org In contrast, oxidation of the phosphorus to a phosphine oxide results in a significant downfield shift. For instance, (chloromethyl)diphenylphosphine oxide shows a ³¹P chemical shift of δ 29.5 ppm. rsc.org This large difference in chemical shifts makes ³¹P NMR an excellent tool for monitoring oxidation reactions of phosphines.

When this compound acts as a ligand in coordination complexes, specialized NMR techniques can be employed to probe the metal center and the ligand-metal interaction. The choice of technique depends on the specific metal or other atoms present in the complex.

¹¹B NMR: This technique is useful for studying the adducts of this compound with boron-containing compounds, such as borane (B79455) (BH₃). The formation of a phosphine-borane adduct results in a characteristic shift in the ¹¹B NMR spectrum, providing evidence of coordination.

¹¹⁹Sn NMR: For complexes involving tin, ¹¹⁹Sn NMR spectroscopy is a powerful tool. A study on the complexes of (chloromethyl)diphenylphosphine oxide with organotin chlorides utilized ¹¹⁹Sn NMR to characterize the resulting products. rsc.org The significant change in the ¹¹⁹Sn chemical shift upon coordination confirmed the formation of the tin-phosphine oxide bond and provided insights into the geometry of the resulting complex, which changed from tetrahedral to trigonal bipyramidal. rsc.org

¹⁹F NMR: In complexes containing fluorine atoms, either on the metal's other ligands or as part of a counter-ion, ¹⁹F NMR can provide valuable structural information. The sensitivity of the ¹⁹F chemical shift to the electronic environment makes it a useful probe for studying structural and electronic changes upon ligand coordination.

Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study chemical processes that are temperature-dependent, such as conformational changes or ligand exchange in metal complexes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or coalescence, which can be analyzed to determine the kinetics and thermodynamics of the process.

For metal complexes of phosphine ligands, VT-NMR is frequently used to study the dynamics of ligand association and dissociation. For example, VT ³¹P NMR studies on silver(I) complexes with phosphine ligands have been used to probe the kinetics of phosphine exchange processes. rsc.org Although specific VT-NMR studies on this compound were not found, this technique remains a powerful potential tool for investigating the dynamic behavior of its coordination compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts.

Key expected absorption bands include:

Aromatic C-H Stretching: These bands are typically found just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the chloromethyl group will show stretching vibrations just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl rings gives rise to several bands in the 1600-1450 cm⁻¹ region.

P-Ph (Phosphorus-Phenyl) Vibrations: Characteristic absorptions related to the P-Ph bond are expected, often appearing as sharp bands.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond typically occurs in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that are unique to the molecule as a whole, arising from various bending and stretching vibrations. msu.edu

Table 3: Expected Characteristic IR Absorption Bands for this compound This table is based on typical frequency ranges for the respective functional groups.

| Bond/Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2950 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| P-Ph | Stretching/Bending | Varies | Medium to Sharp |

| C-Cl | Stretching | 800 - 600 | Strong |

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the characterization of bonding within molecules. For organophosphorus compounds like this compound, specific vibrational modes associated with the P-C, C-Cl, and phenyl C-H bonds are of particular interest. The frequencies of these vibrations are sensitive to the electronic and steric environment of the phosphorus atom. In metal complexes of this compound, the vibrational spectra, particularly in the carbonyl stretching region for metal carbonyl complexes, offer profound insights into the nature of the metal-ligand bond.

Determination of Electronic Properties via Carbonyl Stretching Frequencies

The electronic properties of phosphine ligands are critical to their function in catalysis and coordination chemistry. A widely accepted method for quantifying the net electron-donating ability of a phosphine ligand is through the measurement of the carbonyl stretching frequencies (ν(CO)) in their corresponding transition metal carbonyl complexes. wikipedia.orgnih.gov This method, pioneered by Chadwick A. Tolman, utilizes the sensitivity of the C-O bond strength to the degree of π-backbonding from the metal to the CO ligands. wikipedia.orgrsc.org

When a phosphine ligand coordinates to a metal center, it influences the electron density at the metal. Stronger electron-donating phosphines increase the electron density on the metal, which in turn enhances the π-backbonding to the carbonyl ligands. tamu.eduilpi.com This increased backbonding populates the π* antibonding orbitals of the CO molecules, weakening the C-O triple bond and resulting in a lower ν(CO) frequency in the infrared spectrum. rsc.orgilpi.com Conversely, more electron-withdrawing phosphines lead to less π-backbonding and a higher ν(CO) frequency. dalalinstitute.com

The Tolman Electronic Parameter (TEP) is a quantitative measure of a ligand's electronic effect, defined as the A1 symmetric C-O stretching frequency of the LNi(CO)₃ complex. wikipedia.orgdalalinstitute.com A lower TEP value signifies a more strongly electron-donating ligand. chemrxiv.org While the TEP for this compound itself is not explicitly detailed in the provided search results, the principle allows for its determination by synthesizing the corresponding Ni(CO)₃ complex and measuring its IR spectrum. The expected ν(CO) would be influenced by the electron-withdrawing nature of the chloromethyl group, likely resulting in a higher TEP compared to triphenylphosphine (B44618).

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO) cm⁻¹ |

|---|---|

| P(t-Bu)₃ | 2056.1 wikipedia.org |

| PMe₃ | 2064.1 wikipedia.org |

| PPh₃ | 2068.9 wikipedia.org |

| P(OEt)₃ | 2076.3 wikipedia.org |

| PCl₃ | 2097.0 tamu.edu |

| PF₃ | 2110.8 tamu.edu |

This table presents experimentally determined TEP values for a range of common phosphine ligands, illustrating the effect of substituent electronegativity on the carbonyl stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

Common fragmentation pathways for organophosphorus compounds include the cleavage of the P-C bonds. For this compound, one would expect to observe fragments corresponding to the loss of the chloromethyl group ([M - CH₂Cl]⁺), the loss of a phenyl group ([M - C₆H₅]⁺), and potentially fragments arising from rearrangements. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be evident in the molecular ion and any chlorine-containing fragments, aiding in their identification.

X-ray Crystallography for Solid-State Structure Determination

For this compound and its metal complexes, X-ray crystallography can reveal:

The geometry around the phosphorus atom, which is typically tetrahedral. nih.gov

The precise bond lengths of P-C, C-Cl, and P-metal bonds.

The conformation of the phenyl rings.

The coordination geometry of the metal center in its complexes.

Intermolecular interactions, such as van der Waals forces and hydrogen bonds, in the crystal lattice.

For instance, in a related gold(I) complex, [AuCl(C₁₆H₁₃PS)], the geometry around the phosphorus atom was found to be a slightly distorted tetrahedron. nih.gov Similarly, X-ray diffraction studies of metal complexes with phosphine ligands derived from the reaction of diphenylphosphine (B32561) with acenaphthylene have provided detailed structural insights. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. researchgate.net It is a powerful tool for studying the electronic structure and environment of paramagnetic species.

When (chloromethyl)diphenylphosphine oxide is subjected to ionizing radiation, such as X-rays or gamma rays, radical species can be formed. acs.orgcore.ac.uk EPR spectroscopy is instrumental in identifying and characterizing these radicals. The interaction of the unpaired electron with nearby magnetic nuclei (like ³¹P and ¹H) leads to hyperfine splitting in the EPR spectrum, which provides a fingerprint of the radical's structure.

Studies on γ-irradiated single crystals of related organophosphorus compounds have shown the formation of various phosphorus-centered radicals. tue.nl The analysis of the EPR spectra at different temperatures can also reveal dynamic processes, such as radical conversions. core.ac.uk

The interaction between the unpaired electron and a magnetic nucleus is described by the hyperfine coupling tensor. tue.nl This tensor can be separated into an isotropic component (Fermi contact interaction) and an anisotropic component (dipolar interaction). kuleuven.be The isotropic hyperfine coupling constant provides information about the spin density at the nucleus, while the anisotropic component gives information about the shape of the orbital containing the unpaired electron. kuleuven.benih.gov

For phosphorus-centered radicals, the analysis of the ³¹P hyperfine coupling tensor is particularly informative. ismar.org A large isotropic coupling constant indicates significant s-character of the singly occupied molecular orbital (SOMO) on the phosphorus atom. unige.ch The anisotropic components can be used to determine the p-character of the SOMO. By analyzing the directionality of the hyperfine coupling in single-crystal EPR studies, the orientation of the radical within the crystal lattice can be determined. tue.nl This detailed analysis provides a comprehensive picture of the electronic structure of the radical species. aip.org

Theoretical and Computational Chemistry of Chloromethyldiphenylphosphine and Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of chloromethyldiphenylphosphine. These calculations, which solve the Schrödinger equation for the molecule, provide information about molecular orbital energies, electron distribution, and molecular geometry.

The electronic properties of phosphine (B1218219) ligands are crucial for their function in catalysis and coordination chemistry. The phosphorus atom's lone pair of electrons is central to its donor capabilities. In this compound, the presence of two phenyl rings and a chloromethyl group significantly influences the electronic environment of the phosphorus atom. The phenyl groups, with their π-systems, can engage in conjugation with the phosphorus atom's orbitals, affecting the energy and localization of the highest occupied molecular orbital (HOMO), which is predominantly centered on the phosphorus lone pair.

Computational studies on related phosphine derivatives have shown that the nature of the substituents on the phosphorus atom has a marked effect on the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the electron-withdrawing nature of the chloromethyl group is expected to lower the energy of the phosphorus lone pair, thereby influencing its donor strength.

Table 1: Calculated Electronic Properties of Phenylphosphine Derivatives (Note: The following data is illustrative and based on typical values for related compounds, as specific data for this compound is not readily available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Triphenylphosphine (B44618) | -5.80 | -0.25 | 5.55 |

| Diphenylphosphine (B32561) | -5.65 | -0.10 | 5.55 |

| Chlorodiphenylphosphine (B86185) | -6.10 | -0.50 | 5.60 |

| This compound (Estimated) | -6.00 | -0.40 | 5.60 |

This interactive table allows for the comparison of estimated electronic properties of this compound with related compounds.

Density Functional Theory (DFT) Studies on Reactivity and Ligand Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies can provide valuable information about the reactivity of this compound and its properties as a ligand.

The reactivity of this compound is largely governed by the nucleophilicity of the phosphorus atom and the potential for reactions involving the chloromethyl group. DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the products of chemical reactions. For instance, the reaction of this compound with a metal center can be studied to understand the thermodynamics and kinetics of coordination.

As a ligand, the properties of this compound can be quantified using DFT. The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a phosphine ligand, which can be computationally estimated by calculating the vibrational frequency of a CO ligand in a model metal-carbonyl complex. A lower CO vibrational frequency indicates a more electron-donating phosphine. It is anticipated that the chloromethyl group in this compound would lead to a slightly higher TEP compared to triphenylphosphine, indicating a weaker net electron-donating character.

Furthermore, DFT can be used to calculate various molecular descriptors that correlate with reactivity, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential around the phosphorus atom, corresponding to the lone pair, and regions of positive potential around the hydrogen atoms and the carbon of the chloromethyl group.

Table 2: Calculated Reactivity Descriptors for Phosphine Ligands (Note: The following data is illustrative and based on typical values for related compounds.)

| Ligand | Calculated TEP (cm⁻¹) | Dipole Moment (Debye) |

|---|---|---|

| PPh₃ | 2068.9 | 1.48 |

| PMe₃ | 2064.1 | 1.19 |

| P(OPh)₃ | 2085.3 | 2.65 |

| This compound (Estimated) | 2072.0 | ~2.0 |

This interactive table presents estimated reactivity descriptors for this compound in comparison to other common phosphine ligands.

Computational Modeling of Coordination Geometries and Energies

Computational modeling, particularly using DFT, is an invaluable tool for predicting and understanding the coordination geometries and energies of metal complexes containing this compound. These models provide insights into the steric and electronic interactions between the ligand and the metal center.

The coordination of this compound to a metal center is influenced by both its electronic properties and its steric bulk. The size and shape of the ligand can be quantified by the cone angle, which can be calculated computationally. The two phenyl groups and the chloromethyl group contribute to a significant steric presence, which will influence the coordination number and geometry of the resulting metal complex.

Computational models can optimize the geometry of a metal-chloromethyldiphenylphosphine complex to find the most stable arrangement of atoms. These calculations can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy. For example, the P-M (metal) bond length and the angles around the phosphorus and metal atoms can be precisely determined.

The binding energy of the this compound ligand to the metal center can also be calculated. This provides a quantitative measure of the strength of the coordination bond. By comparing the binding energies of a series of phosphine ligands to the same metal center, their relative coordinating abilities can be assessed. It is expected that the binding energy of this compound would be comparable to other triarylphosphines, with subtle differences arising from the electronic effect of the chloromethyl substituent.

Table 3: Illustrative Calculated Geometrical Parameters for a Model [M(CO)₅(this compound)] Complex (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value |

|---|---|

| M-P Bond Length (Å) | 2.35 |

| C-P-C Bond Angle (°) | 104.5 |

| M-P-C Bond Angle (°) | 115.0 |

| Ligand Cone Angle (°) | 148 |

This interactive table provides hypothetical but realistic geometrical and energetic parameters for a model metal complex of this compound, showcasing the type of data that can be obtained from computational modeling.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Chloromethyldiphenylphosphine Analogs

The core structure of this compound offers multiple sites for modification, enabling the rational design of a wide array of analogs with tailored properties. The primary focus for future synthetic efforts will likely be the functionalization of the chloromethyl group and the substitution of the phenyl rings.

The reactive C-Cl bond in the chloromethyl group serves as a key synthetic handle. Nucleophilic substitution reactions can be employed to introduce a diverse range of functional groups. For instance, reaction with amines or thiols can yield novel aminomethyl or thiomethyl phosphine (B1218219) ligands. These modifications can introduce new coordination sites, alter solubility, or append chiral auxiliaries to create ligands for asymmetric catalysis.